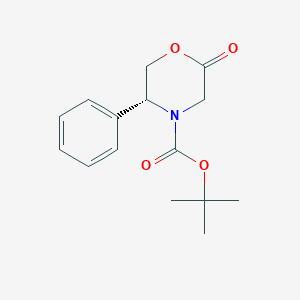![molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7](/img/structure/B40087.png)
9-Methyl-7(H)-benzo[C]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-7(H)-benzo[C]carbazole is a polycyclic aromatic compound that belongs to the family of carbazole derivatives Carbazoles are known for their unique structural properties, which include a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7(H)-benzo[C]carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the Friedel-Crafts arylation, where an aromatic compound is alkylated using a Lewis acid catalyst. This is followed by cyclization reactions to form the carbazole core.
For instance, a typical synthetic route might involve:
Friedel-Crafts Arylation: An aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate product undergoes cyclization to form the carbazole core.
Methylation: The final step involves the methylation of the carbazole core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-7(H)-benzo[C]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
9-Methyl-7(H)-benzo[C]carbazole has several scientific research applications, including:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong emission properties.
Materials Science: It is used in the synthesis of polymers and other materials with unique electronic and photophysical properties.
Medicinal Chemistry:
Sensors: It is used in the development of chemical sensors and biosensors due to its fluorescence properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-7(H)-benzo[C]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s strong emission properties are due to its ability to undergo intermolecular electronic coupling, which enhances its photophysical properties . In medicinal chemistry, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A parent compound with a similar structure but without the methyl group.
9-Methyl-9H-carbazole: Another methylated derivative with different substitution patterns.
Dibenzo[a,c]carbazole: A related compound with a different arrangement of benzene rings.
Uniqueness
9-Methyl-7(H)-benzo[C]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications where strong emission and stability are required, such as in OLEDs and sensors .
Propriétés
IUPAC Name |
9-methyl-7H-benzo[c]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMJXBWHHIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone](/img/structure/B40023.png)




